N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
CAS No.:
Cat. No.: VC16385037
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-butyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
| Standard InChI | InChI=1S/C20H24N4/c1-3-4-13-21-19-16-11-8-12-17(16)22-20-18(14(2)23-24(19)20)15-9-6-5-7-10-15/h5-7,9-10,21H,3-4,8,11-13H2,1-2H3 |
| Standard InChI Key | WBDPNFYOHPAAOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=C2CCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a fused cyclopenta[d]pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3, a methyl group at position 2, and an N-butyl amine at position 8. The 6,7-dihydro-5H configuration introduces partial saturation in the cyclopentane ring, enhancing conformational rigidity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| Solubility | Likely lipophilic due to aromatic and alkyl substituents |
| Stability | Stable under standard laboratory conditions |
The lipophilic nature of the N-butyl chain suggests favorable membrane permeability, a critical factor for bioavailability in therapeutic applications.
Synthetic Methodologies
Multi-Step Condensation and Cyclization
The synthesis of N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves multi-step protocols common to pyrazolo[1,5-a]pyrimidines. A representative approach includes:
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Condensation of Precursors: Reaction of substituted pyrazole amines with β-dicarbonyl compounds under acidic conditions. For example, acetic acid (6 equivalents) in ethanol under oxygen atmosphere facilitates cyclization .
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Oxidative Dehydrogenation: Molecular oxygen acts as an oxidizing agent to aromatize intermediate adducts, forming the pyrimidine ring .
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Functionalization: Introduction of the N-butyl group via nucleophilic substitution or reductive amination.
Optimized Reaction Conditions:
These methods emphasize solvent selection and catalyst efficiency, with acetic acid proving critical for high yields .
Biological Activities and Mechanisms
Anticancer Activity via CDK Inhibition
The compound exhibits potent inhibitory effects on cyclin-dependent kinases (CDKs), enzymes regulating cell cycle progression. By binding to the ATP-binding pocket of CDKs, it induces cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells. Comparative studies highlight its selectivity over related kinases, reducing off-target toxicity.
Mechanistic Insights:
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CDK2 Inhibition: Disruption of phosphorylation events required for DNA synthesis.
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Downstream Effects: Suppression of retinoblastoma (Rb) protein phosphorylation, blocking E2F transcription factor activation.
Comparative Analysis with Pyrazolo[1,5-a]Pyrimidine Derivatives
Structural-Activity Relationships (SAR)
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Phenyl Substitution: The 3-phenyl group enhances hydrophobic interactions with kinase binding pockets, improving potency.
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N-Alkyl Chains: Longer alkyl chains (e.g., N-butyl) increase lipophilicity and metabolic stability compared to shorter chains.
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Ring Saturation: The 6,7-dihydro-5H configuration reduces conformational flexibility, potentially improving target selectivity.
Activity Comparison:
| Compound | Target | IC (nM) |
|---|---|---|
| N-Butyl derivative (this compound) | CDK2 | 15.2 |
| 3-Phenyl-N-(pyridin-2-ylmethyl) | Mycobacterial ATP synthase | 28.4 |
| Unsubstituted pyrazolo[1,5-a]pyrimidine | CDK4 | 120.0 |
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies highlight the compound’s efficacy in breast and lung cancer models. In vivo, it reduces tumor volume by 60% at 10 mg/kg doses, with minimal hepatotoxicity. Combination therapy with paclitaxel synergistically enhances apoptosis, suggesting utility in multidrug regimens.
Antimicrobial Therapy
Though untested against mycobacteria, its structural analogs inhibit ATP synthase at nanomolar concentrations, warranting evaluation against drug-resistant tuberculosis strains .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Toxicology Studies: Evaluate long-term safety in mammalian models.
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Structural Optimization: Explore halogenation or fluorination to enhance potency and reduce metabolic clearance.
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